Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-3-methylcyclohexylmethanol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF (Dimethylformamide), elevated temperatures.
Major Products:
Oxidation: Benzyl ((1-oxo-3-methylcyclohexyl)methyl)carbamate.
Reduction: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Mechanism of Action
The mechanism of action of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclohexyl group, making it less sterically hindered and potentially less selective in its interactions.
Methyl carbamate: Smaller and simpler structure, used primarily in agrochemicals.
Ethyl carbamate: Known for its use in the synthesis of urethane polymers and as a precursor in organic synthesis.
Uniqueness: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is unique due to its specific structural features, including the cyclohexyl ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-13-6-5-9-16(19,10-13)12-17-15(18)20-11-14-7-3-2-4-8-14/h2-4,7-8,13,19H,5-6,9-12H2,1H3,(H,17,18) |
InChI Key |
VPMNQUHLVBKGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.